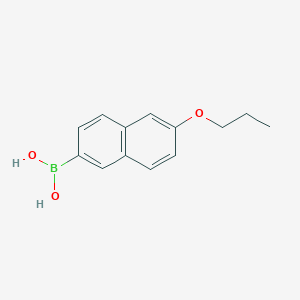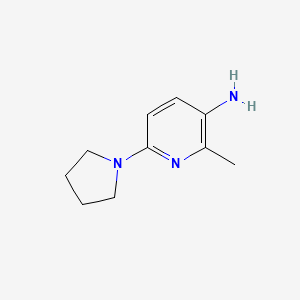
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1216094-51-7 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-methyl-6-(1-pyrrolidinyl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .Scientific Research Applications
- Application : The compound is used in the synthesis of various pharmaceuticals . It’s a versatile scaffold for novel biologically active compounds .
- Methods of Application : The compound is often used as a building block in the synthesis of larger, more complex molecules. The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in synthesis can vary widely, depending on the specific reactions and conditions used. In general, it can help to create compounds with a wide range of biological activities .
- Application : The pyrrolidine ring in the compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in drug discovery can vary widely. It can lead to the development of new drugs with different biological profiles .
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Discovery
- Application : The compound can be used in the synthesis of Schiff base ligands, which are often used in the preparation of metal complexes .
- Methods of Application : The compound can be condensed with an aldehyde or ketone to form a Schiff base ligand . The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in the synthesis of Schiff base ligands can vary widely, depending on the specific reactions and conditions used .
- Application : The compound’s pyrrolidine ring is used in the design of new drug candidates .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in drug design can vary widely. It can lead to the development of new drugs with different biological profiles .
Scientific Field: Synthesis of Schiff Base Ligands
Scientific Field: Drug Design
- Application : The compound can be used in the preparation of metal complexes .
- Methods of Application : The compound can be used to synthesize ligands that are then used to form metal complexes . The specific methods of application would depend on the particular metal complex being synthesized .
- Results or Outcomes : The outcomes of using this compound in the preparation of metal complexes can vary widely, depending on the specific reactions and conditions used .
- Application : The compound’s pyrrolidine ring is used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
- Methods of Application : The compound is used in the design and synthesis of new drug candidates. The specific methods of application would depend on the particular drug being developed .
- Results or Outcomes : The outcomes of using this compound in physicochemical parameter modification can vary widely. It can lead to the development of new drugs with different biological profiles .
Scientific Field: Preparation of Metal Complexes
Scientific Field: Physicochemical Parameter Modification
Safety And Hazards
Future Directions
While specific future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” are not mentioned, pyrrolidine derivatives are of great interest in drug discovery due to their potential for structural diversity and their contribution to the stereochemistry of molecules . This suggests that “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” and similar compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHRUNJAZPPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |
CAS RN |
1216094-51-7 | |
| Record name | 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

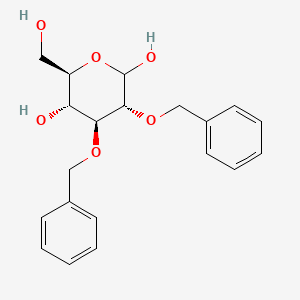

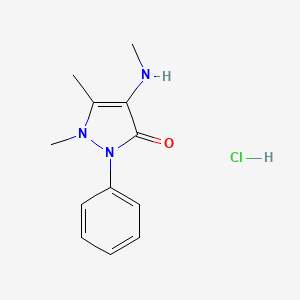



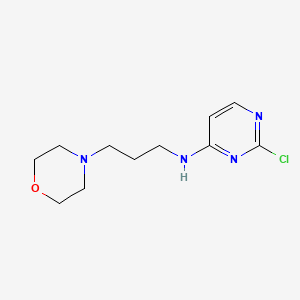

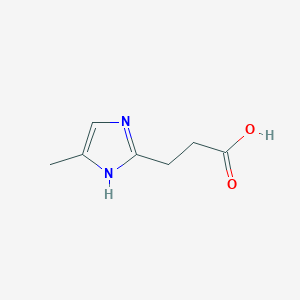

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
